5-(Fluorosulfonyl)-2-methylbenzoic acid
Overview
Description
5-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound that features a fluorosulfonyl group attached to a methylbenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of the corresponding benzoic acid derivative using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . These reactions often require specific conditions, including the presence of a catalyst and controlled temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(Fluorosulfonyl)-2-methylbenzoic acid may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product. The use of robust and scalable methods ensures the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Fluorosulfonyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The fluorosulfonyl group can add to unsaturated bonds in other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfonic acids or sulfonates.
Scientific Research Applications
5-(Fluorosulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 5-(Fluorosulfonyl)-2-methylbenzoic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This group can form strong covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially inhibiting their function. The pathways involved in these interactions are often complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Fluorosulfonyl)-2-methylbenzoic acid include other sulfonyl fluorides, such as:
- 4-(Fluorosulfonyl)benzoic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 3-(Fluorosulfonyl)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the methyl group on the benzoic acid backbone can influence the compound’s electronic properties and steric interactions, making it particularly useful in certain synthetic and medicinal applications .
Properties
IUPAC Name |
5-fluorosulfonyl-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKXFBYNXMVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308856 | |
Record name | 5-(Fluorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21346-65-6 | |
Record name | NSC210270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Fluorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(fluorosulfonyl)-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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